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molecular formula C12H5Cl2FN2S B1433280 4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine CAS No. 1242249-93-9

4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine

Cat. No. B1433280
M. Wt: 299.1 g/mol
InChI Key: QOXZAMDPXZHSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697708B2

Procedure details

A mixture of 2-chloro-N-(2-chloro-3-fluoro-pyridin-4-yl)-6-fluorobenzimidoyl chloride (80 mg, 0.25 mmol), thiourea (76 mg, 1.0 mmol) and pyridine (82 μL, 1.0 mmol) in anhydrous isopropanol (1.5 mL) was heated under reflux, under nitrogen, for 3.5 hours. The reaction mixture was allowed to cool to ambient temperature and then triethylamine (1 mL) was added. The resultant mixture was heated under reflux for a further 1 hour then cooled to ambient temperature. The mixture was concentrated to dryness under reduced pressure and the residue was triturated with DCM, filtered and left to air dry. The crude product was purified by silica gel flash chromatography (0-10% EtOAc in cyclohexane) to give the desired compound as a white solid (65 mg, 86% yield). 1H NMR (400 MHz, CDCl3): δ 8.52 (d, J=5.6 Hz, 1H), 7.99 (d, J=5.6 Hz, 1H), 7.50 (td, J=8.3, 5.8 Hz, 1H), 7.41 (dt, J=8.2, 1.1 Hz, 1H), 7.21 (ddd, J=9.0, 8.4, 1.1 Hz, 1H). LCMS (Method C): RT=3.90 min, m/z: 299 [M+H+].
Name
2-chloro-N-(2-chloro-3-fluoro-pyridin-4-yl)-6-fluorobenzimidoyl chloride
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
82 μL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:3]=1[C:4](Cl)=[N:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([Cl:12])[C:7]=1F.NC(N)=[S:22].N1C=CC=CC=1.C(N(CC)CC)C>C(O)(C)C>[Cl:12][C:8]1[C:7]2[S:22][C:4]([C:3]3[C:15]([F:19])=[CH:16][CH:17]=[CH:18][C:2]=3[Cl:1])=[N:5][C:6]=2[CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
2-chloro-N-(2-chloro-3-fluoro-pyridin-4-yl)-6-fluorobenzimidoyl chloride
Quantity
80 mg
Type
reactant
Smiles
ClC1=C(C(=NC2=C(C(=NC=C2)Cl)F)Cl)C(=CC=C1)F
Name
Quantity
76 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
82 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, under nitrogen, for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with DCM
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
left to air
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography (0-10% EtOAc in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C1SC(=N2)C2=C(C=CC=C2F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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